molecular formula C32H47ClO10 B1259591 Manauealide A

Manauealide A

Cat. No.: B1259591
M. Wt: 627.2 g/mol
InChI Key: IQIMZKXKJXCPHT-BEDNPZBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manauealide A is a marine-derived macrocyclic lactone isolated from the red algae Gracilaria coronopifolia in Hawaii. It was first characterized in 1996 as one of the causative agents of food poisoning linked to the ingestion of this alga . Structurally, this compound belongs to the aplysiatoxin-related family of compounds, featuring a complex macrocyclic framework with a fused bislactone ring system. Unlike its semi-synthetic analog Manauealide B, which is derived from debromoaplysiatoxin, this compound is a naturally occurring metabolite with potent cytotoxic and inflammatory properties . Its biological activity is attributed to its ability to disrupt cellular ion channels and induce severe gastrointestinal toxicity, making it a critical subject of study in marine toxin research .

Properties

Molecular Formula

C32H47ClO10

Molecular Weight

627.2 g/mol

IUPAC Name

(1S,3R,4S,5S,9R,13S,14R)-3-[(2S,5S)-5-(4-chloro-3-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione

InChI

InChI=1S/C32H47ClO10/c1-17(8-11-24(39-7)21-9-10-22(33)23(35)12-21)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26-,29+,31-,32-/m0/s1

InChI Key

IQIMZKXKJXCPHT-BEDNPZBZSA-N

Isomeric SMILES

C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=CC(=C(C=C4)Cl)O)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C

Canonical SMILES

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=C(C=C4)Cl)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C

Synonyms

manauealide A

Origin of Product

United States

Comparison with Similar Compounds

Manauealide B and C

  • Source: Co-isolated from Gracilaria coronopifolia .
  • Structural Features :
    • Manauealide B : A semi-synthetic derivative of debromoaplysiatoxin, differing from this compound in the absence of a hydroxyl group at C-15 .
    • Manauealide C : Contains a truncated lactone ring compared to this compound, resulting in reduced bioactivity .
  • Biological Activity : Both compounds exhibit lower toxicity than this compound, with Manauealide B showing moderate protein kinase C (PKC) inhibition .

Polycavernoside A and Derivatives

  • Source : Isolated from Gracilaria edulis .
  • Structural Features: A macrocyclic glycoside with a sugar moiety absent in this compound. Polycavernoside A (400) and its analogs (A2, A3, B, B2) share a 14-membered bislactone core but differ in side-chain substitutions .
  • Biological Activity: Polycavernoside A is lethal to humans via cardiotoxic effects, whereas this compound primarily induces gastrointestinal inflammation .

Aplysiatoxin and Debromoaplysiatoxin

  • Source: Produced by marine cyanobacteria (Moorea producens) .
  • Structural Features: Linear polyketides with a terminal bromophenol group (aplysiatoxin) or debrominated analog (debromoaplysiatoxin). Lack the macrocyclic lactone ring present in this compound .
  • Biological Activity: Potent PKC activators and tumor promoters, contrasting with this compound’s non-PKC-mediated toxicity .

Functional Analogues

Bromophycolides A and B

  • Source : Isolated from the red alga Callophycus serratus .
  • Structural Features : Diterpene-benzoate macrolides with a 12-membered lactone ring, smaller than this compound’s 16-membered system .
  • Biological Activity : Exhibit moderate antimicrobial and antifungal activity, unlike this compound’s acute toxicity .

Comparative Data Table

Compound Source Core Structure Key Functional Groups Biological Activity
This compound Gracilaria coronopifolia 16-membered lactone Bis-lactone, hydroxyl groups Severe gastrointestinal toxicity
Manauealide B Semi-synthetic derivative 16-membered lactone Debromoaplysiatoxin backbone Moderate PKC inhibition
Polycavernoside A Gracilaria edulis 14-membered lactone Glycosylated side chain Cardiotoxic, lethal
Aplysiatoxin Moorea producens Linear polyketide Bromophenol group PKC activation, tumor promotion
Bromophycolide A Callophycus serratus 12-membered lactone Diterpene-benzoate Antimicrobial

Key Research Findings

Structural Determinants of Toxicity : The 16-membered bislactone ring in this compound is critical for its gastrointestinal toxicity, as truncation (e.g., Manauealide C) or linearization (e.g., aplysiatoxin) abolishes this effect .

Source-Specific Bioactivity: Toxicity profiles correlate with algal species. Gracilaria coronopifolia-derived compounds (Manauealides) target ion channels, while G. edulis toxins (polycavernosides) disrupt cardiac function .

Q & A

Q. What ethical guidelines apply when testing this compound in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines:
  • Justification : Demonstrate necessity over non-animal models.
  • Housing : Specify temperature, light cycles, and enrichment.
  • Endpoint criteria : Define humane endpoints (e.g., tumor size limit).
    Obtain approval from institutional IACUC or equivalent ethics boards .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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